6-Fluoro-1,4-diazepane

Vue d'ensemble

Description

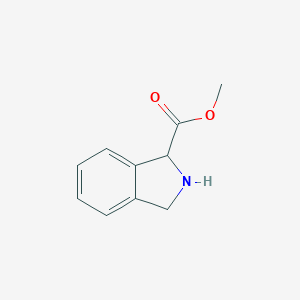

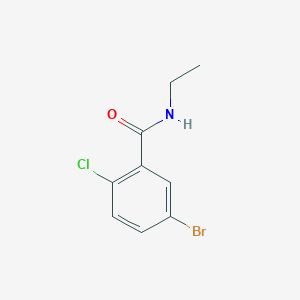

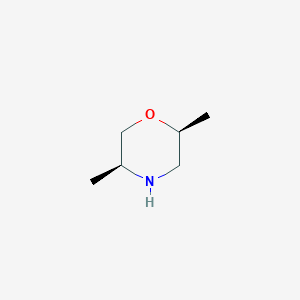

6-Fluoro-1,4-diazepane is a chemical compound with the molecular formula C5H11FN2 . It is a two-nitrogen-containing seven-membered heterocyclic compound . The compound is white in its solid form .

Synthesis Analysis

The synthesis of 1,4-diazepanes, including 6-Fluoro-1,4-diazepane, has been a subject of active research due to their medicinal importance . An efficient two-step continuous flow synthesis of diazepam, a 1,4-diazepane derivative, has been reported . This synthesis uses two microreactors in series set to 0°C and 60°C, respectively, to produce a 96% yield of 91% pure diazepam within 15 minutes using an NH4Br/NH4OH solution in the second step .Molecular Structure Analysis

The molecular structure of 6-Fluoro-1,4-diazepane is represented by the InChI code1S/C5H11FN2.2ClH/c6-5-3-7-1-2-8-4-5;;/h5,7-8H,1-4H2;2*1H . The molecular weight of the compound is 118.153 Da . Chemical Reactions Analysis

1,4-Diazepines, including 6-Fluoro-1,4-diazepane, are associated with a wide range of biological activities . Scientists have been actively involved in studying the synthesis, reactions, and biological evaluation of 1,4-diazepanes .Physical And Chemical Properties Analysis

6-Fluoro-1,4-diazepane is a white solid . It has a molecular weight of 191.08 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques : 6-Fluoro-1,4-diazepane and its derivatives can be synthesized through various methods. One notable approach involves the oxidation of [1,4]-diazepan-6-ols to ketones and subsequent fluorination using diethylaminosulfur trifluoride (DAST), leading to gem-difluorohomopiperazines. Microwave-assisted detosylation is a rapid method to access the corresponding amines in high yields (Wellner, Sandin, & Pääkkönen, 2003).

Structural Analysis and Characterization : Various 1,4-diazepanes have been structurally characterized, showing different conformations such as twisted chair and boat. These structures have been analyzed using techniques like NMR, IR, HRMS, and X-ray crystallography (Ramirez-Montes et al., 2012).

Molecular Modelling and Docking Studies : 1,4-Diazepine derivatives, including some with fluoro-substituents, have been subjected to molecular docking studies with target proteins, suggesting potential as drug molecules. This includes analysis of crystal structures and conformational studies (Velusamy et al., 2015).

Applications in Drug Development

Antibacterial Agents : Derivatives of 1,4-diazepane, including those with fluoro-substituents, have shown potent in vitro antibacterial activity. This includes studies on structure-activity relationships and the synthesis of various analogues (Matsumoto et al., 1984).

T-Type Calcium Channel Blockers : Certain 1,4-diazepane derivatives have been synthesized and evaluated as T-type calcium channel blockers. These compounds demonstrated selectivity over other channels and favorable pharmacokinetic characteristics, indicating potential for treating related diseases (Gu et al., 2010).

Efflux Pump Inhibition : 1-Benzyl-1,4-diazepane has been studied for its action as an efflux pump inhibitor in Escherichia coli, impacting antibiotic resistance. The compound was found to decrease antibiotic minimal inhibitory concentration and increase ethidium bromide accumulation, suggesting a mixed mechanism of action (Casalone et al., 2020).

Other Notable Applications

- Electrophilic Fluorination : 6-Fluoro-1,4-diazepane derivatives have been used in the study of electrophilic fluorination reactions, highlighting the versatility of such compounds in organic synthesis (Singh & Shreeve, 2004).

Orientations Futures

The future directions of 1,4-diazepanes, including 6-Fluoro-1,4-diazepane, involve exploring their significant biological activities for potential use in the pharmaceutical industries . Their biological activities include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties .

Propriétés

IUPAC Name |

6-fluoro-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FN2/c6-5-3-7-1-2-8-4-5/h5,7-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZWIACIXDAZQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[b]thiophen-2-yl)propan-1-amine](/img/structure/B170496.png)

![Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170497.png)